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molecular formula C13H14O B8661370 3-Buten-2-one, 4-(2,3-dihydro-1H-inden-5-yl)- CAS No. 88633-17-4

3-Buten-2-one, 4-(2,3-dihydro-1H-inden-5-yl)-

Cat. No. B8661370
M. Wt: 186.25 g/mol
InChI Key: KDKYOMHTMRINOE-UHFFFAOYSA-N
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Patent
US05110989

Procedure details

An aqueous solution of 10% sodium hydroxide (50-70 ml) was added dropwise over a period of 5 minutes to a suspension of indane-5-carboxaldehyde (18.50 g; 127 mmole) in acetone (50 ml) and water (50 ml). The mixture was stirred at a temperature of 65° C. for a period of 11/2 hours and then extracted with dichloromethane (200 ml). The organic extract was washed several times with water, dried over anhydrous sodium sulphate, and the solvent was removed under reduced pressure using a rotary evaporator to give 1-(5-indanyl)but-1-en-3-one (19.25 g; 81%) as a viscous oil.
Quantity
60 (± 10) mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]1[C:11]2[C:6](=[CH:7][C:8]([CH:12]=O)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[CH3:14][C:15]([CH3:17])=[O:16]>O>[CH2:3]1[C:11]2[C:6](=[CH:7][C:8]([CH:12]=[CH:14][C:15](=[O:16])[CH3:17])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
60 (± 10) mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.5 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.25 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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